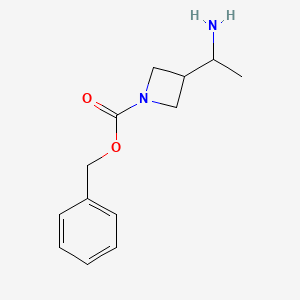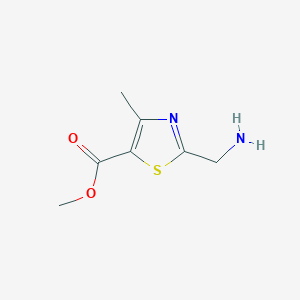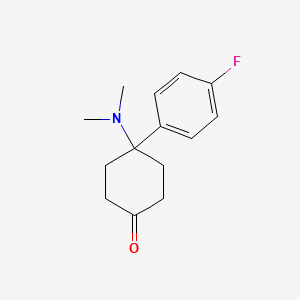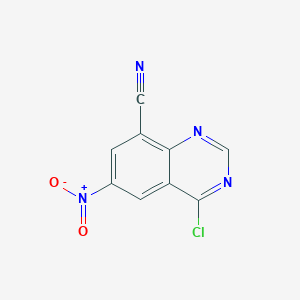
4-Chloro-6-nitroquinazoline-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitroquinazoline-8-carbonitrile is a chemical compound with the molecular formula C8H4ClN3O2. It is a pale yellow solid and is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors . The compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves several synthetic routes and reaction conditionsThe reaction conditions typically involve the use of strong acids and nitrating agents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
4-Chloro-6-nitroquinazoline-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted quinazolines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions are typically quinazoline derivatives with different functional groups .
Scientific Research Applications
4-Chloro-6-nitroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinazoline derivatives, which are important in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme inhibitors and their effects on biological processes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitroquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tyrosine kinase inhibitors, the compound acts as a precursor that undergoes further chemical modifications to produce the active drug. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Comparison with Similar Compounds
4-Chloro-6-nitroquinazoline-8-carbonitrile can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinazoline: Similar in structure but lacks the cyano group at the 8th position.
4,7-Dichloro-6-nitroquinazoline: Contains an additional chloro group at the 7th position.
This compound: Unique due to the presence of both nitro and cyano groups, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H3ClN4O2 |
|---|---|
Molecular Weight |
234.60 g/mol |
IUPAC Name |
4-chloro-6-nitroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H3ClN4O2/c10-9-7-2-6(14(15)16)1-5(3-11)8(7)12-4-13-9/h1-2,4H |
InChI Key |
HDUMXHLGHRKFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=CN=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


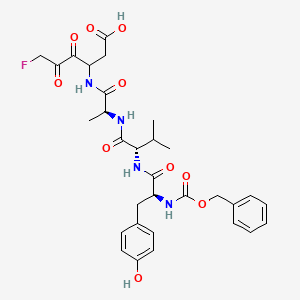


![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)


![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
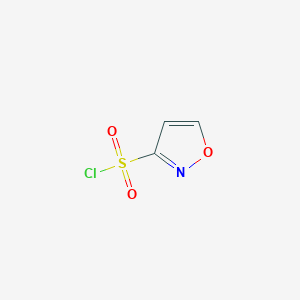
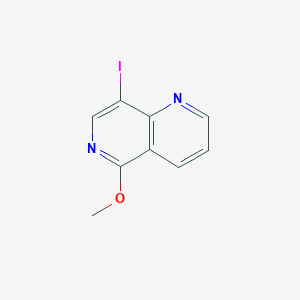
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
